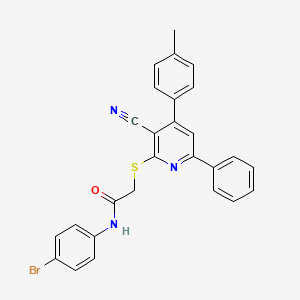
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methoxy group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-fluorobenzaldehyde and hydrazine hydrate, the intermediate hydrazone can be formed, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives
Scientific Research Applications
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-methoxy-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(2-Fluorophenyl)-3-ethoxy-1H-pyrazole-5-carboxylic acid: The ethoxy group can influence the compound’s solubility and interaction with biological targets.
1-(2-Fluorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid: The presence of a hydroxy group can enhance the compound’s ability to form hydrogen bonds, affecting its chemical and biological properties .
Properties
Molecular Formula |
C11H9FN2O3 |
|---|---|
Molecular Weight |
236.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-9(11(15)16)14(13-10)8-5-3-2-4-7(8)12/h2-6H,1H3,(H,15,16) |
InChI Key |
UXZNCVUUALKLFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)

![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)


![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)


![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)
